eIF4E-IN-5

Description

Properties

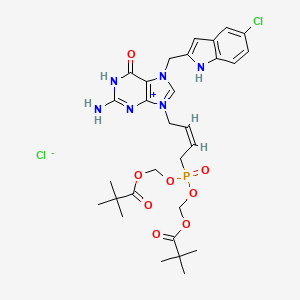

Molecular Formula |

C30H39Cl2N6O8P |

|---|---|

Molecular Weight |

713.5 g/mol |

IUPAC Name |

[[(Z)-4-[2-amino-7-[(5-chloro-1H-indol-2-yl)methyl]-6-oxo-1H-purin-9-ium-9-yl]but-2-enyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate chloride |

InChI |

InChI=1S/C30H38ClN6O8P.ClH/c1-29(2,3)26(39)42-17-44-46(41,45-18-43-27(40)30(4,5)6)12-8-7-11-36-16-37(23-24(36)34-28(32)35-25(23)38)15-21-14-19-13-20(31)9-10-22(19)33-21;/h7-10,13-14,16,33H,11-12,15,17-18H2,1-6H3,(H2-,32,34,35,38);1H/b8-7-; |

InChI Key |

TYMUWOSAGUNWOL-CFYXSCKTSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)OCOP(=O)(C/C=C\C[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(CC=CC[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

eIF4E-IN-5: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of eIF4E-IN-5, a novel cell-permeable inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical oncoprotein that is frequently overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention. This compound was developed as a pro-drug, designed to overcome the challenges of cellular permeability often associated with inhibitors that target the cap-binding pocket of eIF4E.

Discovery and Rationale

The development of this compound, also identified as compound 6n in its pro-drug form, was based on a structure-guided design strategy aimed at creating cell-permeable inhibitors of the eIF4E/mRNA cap interaction.[1] The core concept involved masking the negatively charged phosphonate group of a cap-analog inhibitor with bis-pivaloyloxymethyl (POM) esters. This pro-drug approach, successfully utilized in antiviral therapies like adefovir and tenofovir, enhances cell penetration.[1] Once inside the cell, cellular esterases are expected to cleave the POM groups, releasing the active, negatively charged inhibitor (7n ) to bind to the eIF4E cap-binding pocket and disrupt cap-dependent translation.[1]

The design incorporated a (Z)-4-phosphono-but-2-enyl linker, which was predicted to orient the phosphonate group optimally within the positively charged cleft of the eIF4E cap-binding site.[1] A series of N7-substituted guanine analogs were synthesized to explore the structure-activity relationship (SAR) and identify potent and effective inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active form.

| Compound | Description | Assay | IC50 (μM) | Reference |

| 7n | Active form of this compound | Fluorescence Polarization (FP) | 1.0 | [1] |

| m7GMP | Control | Fluorescence Polarization (FP) | 6.4 | [1] |

| m7GDP | Control | Fluorescence Polarization (FP) | 1.3 | [1] |

| Compound | Cell Line | Assay | EC50 (μM) | Reference |

| This compound (6n) | MiaPaCa-2 (Pancreatic) | Anti-proliferative | 38 | [1] |

| This compound (6n) | PANC-1 (Pancreatic) | Anti-proliferative | 60 | [1] |

| This compound (6n) | A549 (Lung) | Anti-proliferative | >100 | [1] |

| This compound (6n) | HCT116 (Colon) | Anti-proliferative | >100 | [1] |

| This compound (6n) | HeLa (Cervical) | Anti-proliferative | 65 | [1] |

Experimental Protocols

Synthesis of this compound (Compound 6n)

The synthesis of this compound is a multi-step process that begins with the crotylation of 2-amino-6-chloropurine. This is followed by a cross-metathesis reaction with a bis-POM allylphosphonate, catalyzed by a Hoveyda–Grubbs 2nd generation catalyst, to yield the Z-adduct. The subsequent steps involve hydrolysis to the guanine analog, followed by N7-alkylation to introduce the final substituent. The crude product is then purified by column chromatography and reverse-phase semi-preparative HPLC.[1]

Fluorescence Polarization (FP) Assay

This competitive binding assay was used to determine the IC50 values of the active inhibitors against eIF4E.

-

Principle: The assay measures the change in polarization of a fluorescently labeled m7GTP probe upon binding to recombinant eIF4E. Unlabeled inhibitors compete with the probe for binding to eIF4E, leading to a decrease in fluorescence polarization.

-

Materials:

-

Recombinant human eIF4E protein

-

Fluorescein-labeled m7GTP probe

-

Assay buffer (e.g., 10 mM HEPES, pH 7.5, 125 mM NaCl, and 1 mM TCEP)

-

Test compounds (unprotected phosphonic acids, e.g., 7n )

-

384-well, black, non-binding surface microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed concentration of the fluorescein-labeled m7GTP probe and recombinant eIF4E to each well of the microplate.

-

Add the serially diluted test compounds to the wells. Include controls for 100% binding (probe + eIF4E) and 0% binding (probe only).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation and 535 nm emission).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

-

Cellular Thermal Shift Assay (CETSA)

CETSA was employed as an orthogonal assay to confirm target engagement of the active compounds with eIF4E within a cellular context.

-

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this stabilization by heating cell lysates containing the compound of interest to various temperatures and then quantifying the amount of soluble protein remaining.

-

Materials:

-

HeLa cells

-

Test compounds (unprotected phosphonic acids, e.g., 7n )

-

Lysis buffer

-

PCR tubes

-

Thermocycler

-

Western blotting reagents and antibodies against eIF4E

-

-

Protocol:

-

Culture and harvest HeLa cells.

-

Prepare cell lysates.

-

Incubate the cell lysates with the test compound or vehicle control (DMSO) at a specified concentration.

-

Aliquot the treated lysates into PCR tubes and heat them to a range of temperatures using a thermocycler.

-

Cool the tubes and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble eIF4E in each sample by Western blotting using an anti-eIF4E antibody.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]

-

Cap-Dependent Translation Reporter Assay

This cell-based assay is used to assess the ability of the pro-drug compounds to inhibit cap-dependent translation in living cells.

-

Principle: A dual-luciferase reporter system is used, where the expression of one luciferase (e.g., Firefly) is driven by a cap-dependent mechanism, while the other (e.g., Renilla) is driven by a cap-independent mechanism (or serves as a transfection control). A decrease in the ratio of Firefly to Renilla luciferase activity indicates specific inhibition of cap-dependent translation.

-

Materials:

-

Cancer cell lines (e.g., MiaPaCa-2)

-

Dual-luciferase reporter plasmid

-

Transfection reagent

-

Test compounds (pro-drug form, e.g., This compound (6n) )

-

Luciferase assay reagents

-

Luminometer

-

-

Protocol:

-

Seed cells in a multi-well plate.

-

Transfect the cells with the dual-luciferase reporter plasmid.

-

After an appropriate incubation period, treat the cells with various concentrations of the test compound.

-

Following treatment, lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Calculate the ratio of Firefly to Renilla luciferase activity for each treatment condition and normalize to the vehicle control.

-

Western Blot Analysis of Downstream Targets

To confirm the mechanism of action of this compound, Western blotting can be performed to measure the protein levels of known downstream targets of eIF4E-mediated translation, such as Cyclin D1 and Ornithine Decarboxylase (ODC1).

-

Protocol:

-

Treat cancer cells (e.g., MiaPaCa-2) with this compound for a specified time (e.g., 6 hours).

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Cyclin D1, ODC1, and a loading control (e.g., β-actin).

-

Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence imaging system. A dose-dependent decrease in the levels of Cyclin D1 and ODC1 would confirm the inhibitory effect of the compound on cap-dependent translation.[1]

-

Signaling Pathways and Experimental Workflows

Caption: eIF4E Signaling and Inhibition by this compound.

Caption: this compound Discovery and Development Workflow.

References

- 1. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

eIF4E-IN-5 (Compound 6n): A Technical Guide to a Novel Cell-Permeable Inhibitor of Cap-Dependent Translation

For Research, Scientific, and Drug Development Professionals

Introduction

Eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein in the regulation of protein synthesis, specifically binding to the 5' m7GpppX cap structure of messenger RNA (mRNA) to initiate cap-dependent translation. This process is fundamental for cell growth and proliferation. In numerous cancers, eIF4E is overexpressed and hyperactivated, leading to the preferential translation of oncogenic proteins that drive tumor progression, metastasis, and resistance to therapy. Consequently, eIF4E has emerged as a significant, albeit challenging, therapeutic target in oncology.

This technical guide provides an in-depth overview of eIF4E-IN-5 (also known as Compound 6n), a novel, cell-permeable inhibitor of eIF4E. Developed as a prodrug, this compound utilizes an acyclic nucleoside phosphonate strategy to achieve cellular entry, where it is then converted to its active form, Compound 7n. This guide will detail the compound's mechanism of action, biochemical and cellular activity, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound (Compound 6n) is a bis-pivaloyloxymethyl (POM) protected prodrug of the active phosphonic acid, Compound 7n. The POM groups mask the negative charges of the phosphonate, facilitating its permeation across the cell membrane. Once inside the cell, esterases cleave the POM groups, releasing the active inhibitor, Compound 7n.

Compound 7n acts as a competitive inhibitor of the eIF4E-mRNA cap interaction. By mimicking the m7G cap structure, it binds to the cap-binding pocket of eIF4E, thereby preventing the recruitment of eIF4E to the 5' end of mRNAs. This action blocks the assembly of the eIF4F translation initiation complex, which is essential for the recruitment of ribosomes and the subsequent translation of cap-dependent mRNAs. The inhibition of this process leads to a reduction in the synthesis of key oncogenic proteins, ultimately resulting in decreased cell proliferation.

eIF4E-IN-5: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Potent eIF4E Inhibitor

Abstract

This technical guide provides a comprehensive overview of eIF4E-IN-5, a cell-permeable inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical oncoprotein that is frequently overexpressed in a wide range of human cancers, playing a pivotal role in driving the translation of key oncogenes. This compound, also identified as Compound 6n, acts as a cap-competitive inhibitor, effectively blocking the initiation of cap-dependent translation. This document details the chemical structure and physicochemical properties of this compound, its mechanism of action, its effects on critical signaling pathways such as mTOR and MAPK, and provides a summary of relevant experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a synthetic small molecule designed to mimic the 7-methylguanosine (m7G) cap structure of mRNA, enabling it to competitively bind to the cap-binding pocket of eIF4E.

Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| Compound Name | This compound (Compound 6n) | [1] |

| Molecular Formula | C30H39Cl2N6O8P | [1] |

| Molecular Weight | 713.55 g/mol | [1] |

| SMILES String | NC1=NC2=C(C(N1)=O)--INVALID-LINK--C=CC(Cl)=C4)=CN2C/C=C/CP(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)=O.[Cl-] | [1] |

Mechanism of Action

This compound functions as a potent and selective inhibitor of cap-dependent translation. Its mechanism of action is centered on its ability to compete with the 5' cap structure of cellular mRNAs for binding to the eIF4E protein[1][2].

The process of cap-dependent translation initiation is a critical rate-limiting step in protein synthesis and is tightly regulated. It begins with the binding of eIF4E to the m7G cap of the mRNA. This binding facilitates the recruitment of other initiation factors, such as eIF4G and eIF4A, to form the eIF4F complex. The formation of this complex is essential for the unwinding of the mRNA's 5' untranslated region (UTR) and the subsequent recruitment of the 40S ribosomal subunit, allowing translation to commence[3][4].

By acting as a cap analog, this compound occupies the cap-binding pocket of eIF4E, thereby preventing the binding of capped mRNAs. This direct competition inhibits the assembly of the eIF4F complex and subsequently blocks the initiation of translation for a specific subset of mRNAs, particularly those with long, structured 5' UTRs, which are often potent oncoproteins like cyclin D1 and c-Myc[1][4].

Impact on Signaling Pathways

The activity of eIF4E is intricately linked to major oncogenic signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/MAPK pathways. These pathways converge on the regulation of eIF4E, making it a critical node for controlling cell growth, proliferation, and survival.

The mTOR Pathway

The mTOR pathway is a central regulator of cell growth and metabolism. A key downstream event of mTORC1 activation is the phosphorylation of the eIF4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting cap-dependent translation. Upon phosphorylation by mTORC1, 4E-BPs dissociate from eIF4E, freeing it to assemble into the active eIF4F complex[5][6]. By directly inhibiting eIF4E, this compound can bypass the regulatory control of the mTOR pathway, effectively shutting down cap-dependent translation even when mTOR is active and 4E-BPs are phosphorylated.

The MAPK Pathway

The MAPK pathway also plays a crucial role in regulating eIF4E activity. Downstream of the MAPK cascade, the MAP kinase-interacting kinases (MNK1 and MNK2) phosphorylate eIF4E at Serine 209. While the precise role of this phosphorylation is still under investigation, it is believed to enhance the oncogenic activity of eIF4E and promote the translation of specific mRNAs involved in tumor progression and metastasis[7][8]. Inhibition of eIF4E with this compound would abrogate the functional consequences of this phosphorylation event by preventing eIF4E from binding to mRNA in the first place.

Experimental Protocols

The characterization of this compound and similar eIF4E inhibitors involves a range of biochemical, biophysical, and cell-based assays. Below are outlines of key experimental protocols.

eIF4E Binding Affinity Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of an inhibitor to eIF4E.

Principle: A fluorescently labeled m7GTP analog (probe) binds to eIF4E, resulting in a high fluorescence polarization (FP) signal. Unlabeled inhibitors compete with the probe for binding to eIF4E, causing a decrease in the FP signal.

Protocol Outline:

-

Reagents: Purified recombinant eIF4E protein, fluorescently labeled m7GTP analog, assay buffer.

-

Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, add a constant concentration of eIF4E and the fluorescent probe. c. Add the diluted this compound to the wells. d. Incubate to reach binding equilibrium. e. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the FP signal against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein within a cellular context[9][10].

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Protocol Outline:

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble eIF4E in each sample by Western blotting or other quantitative protein detection methods.

-

Data Analysis: A shift in the melting curve of eIF4E in the presence of this compound indicates target engagement.

Analysis of Downstream Protein Expression

Principle: Inhibition of eIF4E is expected to decrease the protein levels of its downstream targets, such as Cyclin D1 and c-Myc, without affecting their mRNA levels[1][4].

Protocol Outline:

-

Cell Treatment: Treat cancer cell lines with varying concentrations of this compound for a specified time.

-

Protein and RNA Extraction: Harvest cells and extract total protein and RNA.

-

Analysis: a. Western Blot: Analyze the protein levels of eIF4E, phosphorylated 4E-BP1, Cyclin D1, and c-Myc. b. RT-qPCR: Analyze the mRNA levels of CCND1 (Cyclin D1) and MYC.

-

Data Analysis: Quantify the changes in protein and mRNA levels relative to a vehicle control. A decrease in protein levels without a corresponding decrease in mRNA levels indicates translational inhibition.

In Vivo Efficacy

The anti-tumor activity of eIF4E inhibitors is typically evaluated in preclinical cancer models.

Experimental Design:

-

Model: Xenograft or genetically engineered mouse models of cancer.

-

Treatment: Administration of this compound via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Endpoints:

-

Tumor growth inhibition.

-

Analysis of target engagement and downstream biomarker modulation in tumor tissue.

-

Assessment of toxicity and tolerability.

-

Studies with other eIF4E inhibitors have demonstrated significant tumor growth inhibition in vivo, supporting the therapeutic potential of targeting this pathway[3][11][12].

Conclusion

This compound represents a promising class of targeted anticancer agents. Its well-defined mechanism of action, centered on the competitive inhibition of the mRNA cap-binding function of eIF4E, provides a strong rationale for its development. By disrupting the translation of key oncoproteins, this compound has the potential to be effective in a variety of cancers that are dependent on the hyperactivation of the eIF4E pathway. The experimental protocols outlined in this guide provide a framework for the further characterization and preclinical development of this compound and other novel eIF4E inhibitors.

References

- 1. Elevated levels of cyclin D1 protein in response to increased expression of eukaryotic initiation factor 4E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic and pharmacological inhibition of eIF4E effectively targets esophageal cancer cells and augments 5-FU’s efficacy - Kai - Journal of Thoracic Disease [jtd.amegroups.org]

- 4. Biological functions and research progress of eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitosis-related phosphorylation of the eukaryotic translation suppressor 4E-BP1 and its interaction with eukaryotic translation initiation factor 4E (eIF4E) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4E-BP restrains eIF4E phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

eIF4E-IN-5: A Technical Guide to a Novel Inhibitor of Cap-Dependent Translation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein in the regulation of protein synthesis. It functions by binding to the 5' cap structure (m7GpppX) of messenger RNAs (mRNAs), a critical step for the initiation of cap-dependent translation. In numerous cancers, the expression and activity of eIF4E are dysregulated, leading to the preferential translation of oncogenic proteins that drive cell proliferation, survival, and metastasis. This has established eIF4E as a compelling, albeit challenging, therapeutic target in oncology.[1]

eIF4E-IN-5 (also known as Compound 6n) is a novel, cell-permeable inhibitor designed to competitively block the binding of eIF4E to capped mRNA, thereby inhibiting cap-dependent translation.[2] Developed using an innovative acyclic nucleoside phosphonate prodrug strategy, this compound offers a promising tool for researchers to investigate the roles of eIF4E in cancer biology and as a potential starting point for the development of new anti-cancer therapeutics.[1]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity data, and detailed experimental protocols for its characterization.

eIF4E Signaling Pathway and Mechanism of Action of this compound

The activity of eIF4E is a convergence point for major oncogenic signaling pathways, including the PI3K-AKT-mTORC1 and RAS-RAF-MAPK cascades.[1][3] These pathways, when hyperactivated in cancer, lead to increased eIF4E activity and the subsequent upregulation of cap-dependent translation of proteins involved in cell cycle progression, angiogenesis, and metastasis.[4]

This compound is a prodrug that, once inside the cell, is converted to its active phosphonic acid form (compound 7n). This active form acts as a cap-competitive inhibitor, directly binding to the cap-binding pocket of eIF4E and preventing its interaction with the 5' cap of mRNAs. This disruption of the eIF4E-mRNA interaction is the primary mechanism by which this compound inhibits cap-dependent translation.

Caption: eIF4E signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound and its Active Metabolite

The inhibitory activity of this compound and its active phosphonic acid form (7n) have been characterized using both biochemical and cellular assays. The key quantitative data are summarized in the table below.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| 7n (Active form) | Fluorescence Polarization | - | IC50 | 5.6 µM | [1] |

| This compound (6n) | Cell Viability (CellTiter-Glo) | MiaPaca-2 | EC50 | ~40 µM | [1] |

| 7n (Active form) | Cellular Thermal Shift Assay (CETSA) | HeLa (lysate) | - | Significant thermal stabilization of eIF4E | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited for the characterization of this compound are provided below.

Fluorescence Polarization (FP) Assay

This assay is used to determine the biochemical inhibitory activity of compounds against the eIF4E-m7GTP interaction.

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT).

-

Recombinant human eIF4E protein.

-

Fluorescein-labeled m7GTP (or a similar fluorescent cap analog).

-

Test compounds (e.g., 7n, the active form of this compound) dissolved in an appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 384-well, low-volume, black microplate, add the assay buffer.

-

Add the test compound at various concentrations (typically a serial dilution).

-

Add a fixed concentration of fluorescein-labeled m7GTP.

-

Initiate the binding reaction by adding a fixed concentration of eIF4E protein.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

The percentage of inhibition is calculated based on the polarization values of the wells with the inhibitor compared to the controls (no inhibitor and no protein).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the target engagement of a compound with its protein target within a cellular context.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Lysate Preparation:

-

Culture cells (e.g., HeLa) to a sufficient density.

-

Harvest the cells and lyse them in a suitable buffer (e.g., PBS with protease inhibitors) using methods like freeze-thaw cycles.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Compound Incubation and Thermal Treatment:

-

Incubate the cell lysate with the test compound (e.g., 7n) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes at room temperature).

-

Aliquot the treated lysate into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

-

Analysis:

-

Centrifuge the heated samples at high speed to pellet the precipitated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble eIF4E in each sample by Western blotting using an eIF4E-specific antibody.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and therefore, target engagement.[1]

-

Cell Viability Assay

This assay measures the anti-proliferative effect of the prodrug form of the inhibitor on cancer cells.

Protocol:

-

Cell Culture and Seeding:

-

Culture a cancer cell line known to be sensitive to eIF4E inhibition (e.g., MiaPaca-2).

-

Seed the cells in a 96-well, white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound (e.g., this compound) or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 hours).

-

-

Cell Viability Measurement:

-

Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control cells.

-

Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

-

Conclusion

This compound is a valuable chemical probe for studying the intricate role of eIF4E in cancer biology. Its cell-permeable nature and on-target activity make it a useful tool for elucidating the downstream effects of inhibiting cap-dependent translation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting eIF4E for therapeutic intervention. Further optimization of this class of inhibitors may lead to the development of novel and effective anti-cancer agents.

References

- 1. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the eIF4E-IN-5 Prodrug Strategy for Enhanced Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the innovative prodrug strategy employed for eIF4E-IN-5, a cell-permeable inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). Given that eIF4E is a critical, yet challenging, anti-cancer therapeutic target, this document will detail the rationale, experimental validation, and methodologies associated with this promising approach to overcome the longstanding obstacle of poor cell permeability in eIF4E inhibitors.

The Central Role of eIF4E in Cancer and the Drug Discovery Challenge

Eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein that binds to the 5'-m7GpppX cap of messenger RNAs (mRNAs), a crucial step for initiating cap-dependent translation.[1][2] This process is fundamental for protein synthesis in all eukaryotic cells. However, many cancers become "addicted" to elevated levels of cap-dependent translation to produce oncogenic proteins necessary for their rapid proliferation, survival, metastasis, and angiogenesis.[1][3] eIF4E is the rate-limiting factor in this process, and its overexpression is linked to the initiation and progression of numerous cancers, making it a highly attractive, albeit difficult, therapeutic target.[1][4][5]

The primary challenge in developing effective eIF4E inhibitors has been achieving cell permeability.[1][2] Many potent inhibitors are analogues of the natural m7GTP cap, which are highly charged and thus cannot efficiently cross the cell membrane.[6] This has significantly hampered their clinical translation.

The Acyclic Nucleoside Phosphonate Prodrug Strategy

To address the challenge of cell permeability, researchers have employed an acyclic nucleoside phosphonate prodrug strategy, inspired by successful antiviral drugs like adefovir and tenofovir dipivoxil.[3] This approach masks the negative charges of the phosphonate group with lipophilic, cell-permeable moieties, such as pivaloyloxymethyl (POM) groups. Once inside the cell, these masking groups are cleaved by cellular enzymes (e.g., esterases) to release the active, charged inhibitor, which can then bind to its intracellular target.

This compound (also referred to as compound 6n in the primary literature) is a prime example of the successful application of this strategy.[3][7] It is a cell-permeable, cap-competitive inhibitor of eIF4E designed to inhibit aberrant cap-dependent translation in cancer cells.[1][4]

Quantitative Efficacy of this compound and Related Prodrugs

The anti-proliferative activity of this compound and other bis-POM cap analogue prodrugs has been evaluated in various cancer cell lines. The data below summarizes their efficacy in terms of EC50 values.

| Compound | Cell Line | EC50 (µM) |

| This compound (6n) | MiaPaCa-2 | 19 ± 1 |

| PANC-1 | 22 ± 4 | |

| A549 | 24 ± 4 | |

| HCT116 | 21 ± 3 | |

| K562 | 22 ± 2 | |

| Compound 6j | MiaPaCa-2 | >50 |

| PANC-1 | >50 | |

| A549 | >50 | |

| HCT116 | >50 | |

| K562 | >50 | |

| Compound 6k | MiaPaCa-2 | >50 |

| PANC-1 | >50 | |

| A549 | >50 | |

| HCT116 | >50 | |

| K562 | >50 | |

| Compound 6l | MiaPaCa-2 | >50 |

| PANC-1 | >50 | |

| A549 | >50 | |

| HCT116 | >50 | |

| K562 | >50 | |

| Compound 6m | MiaPaCa-2 | 27 ± 2 |

| PANC-1 | 35 ± 3 | |

| A549 | 43 ± 4 | |

| HCT116 | 32 ± 3 | |

| K562 | 30 ± 2 |

Data sourced from Cárdenas et al., J Med Chem, 2023.[3]

Signaling and Experimental Workflows

The eIF4E-Mediated Cap-Dependent Translation Pathway

The following diagram illustrates the central role of eIF4E in the initiation of cap-dependent translation and its regulation by the PI3K/Akt/mTOR and Ras/MAPK signaling pathways. These pathways are frequently hyperactivated in cancer, leading to increased eIF4E activity.[5][8]

Caption: eIF4E signaling pathway and point of inhibition.

Experimental Workflow for Prodrug Evaluation

The diagram below outlines the typical experimental workflow for synthesizing and evaluating the efficacy of this compound and similar prodrugs.

Caption: Workflow for synthesis and evaluation of eIF4E prodrugs.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

Anti-Proliferative Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2, PANC-1, A549, HCT116, K562) in 96-well, opaque-walled plates at a density of 2,500 cells per well in 100 µL of appropriate growth medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in growth medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 72 hours under the same conditions.

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to measure the protein levels of downstream targets of cap-dependent translation to confirm the on-target effect of the inhibitor.

-

Cell Treatment: Seed cells (e.g., MiaPaCa-2) in 6-well plates and grow to ~70-80% confluency. Treat the cells with this compound at various concentrations (or a single effective concentration) for a specified time (e.g., 6 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Denature the proteins by heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, c-Myc, survivin) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control to determine changes in protein expression.[3]

Conclusion

The development of this compound through an acyclic nucleoside phosphonate prodrug strategy represents a significant advancement in targeting eIF4E for cancer therapy.[1][3] This approach effectively overcomes the critical barrier of cell permeability, delivering the active inhibitor to its intracellular target.[3] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to further validate and build upon this promising therapeutic strategy.

References

- 1. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eIF4E--from translation to transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Development of Cell-Permeable eIF4E Inhibitors

Publication: Cárdenas, E. L., O'Rourke, R. L., Menon, A., Meagher, J., Stuckey, J., & Garner, A. L. (2023). Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer. Journal of Medicinal Chemistry, 66(15), 10734–10745.[1][2]

Introduction: This technical guide provides an in-depth overview of the research presented by Cárdenas et al. on the development of novel, cell-permeable inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical protein that binds to the 5' mRNA cap (m⁷GpppX), a rate-limiting step in cap-dependent translation.[3] In many cancers, this pathway is hyperactivated, leading to the increased synthesis of oncoproteins involved in proliferation and survival.[3][4] The work by Cárdenas and colleagues addresses a long-standing challenge in the field: the creation of cap-competitive eIF4E inhibitors with sufficient cell permeability to be effective in a cellular context. They employ an acyclic nucleoside phosphonate prodrug strategy, inspired by antiviral drugs, to achieve this goal.[4] This document summarizes the core findings, experimental methodologies, and key data from their publication for researchers, scientists, and drug development professionals. While the specific designation "eIF4E-IN-5" is not used in the publication, this guide focuses on the key compounds developed, including the notable compound 6n .

Data Presentation: Inhibitor Activity

The quantitative data for the synthesized eIF4E inhibitors are summarized below. The inhibitory activities of the unprotected phosphonic acids were first evaluated in a biochemical assay, followed by the evaluation of the anti-proliferative effects of the cell-permeable prodrugs in a cancer cell line.

Table 1: Biochemical Inhibitory Activity of Unprotected Phosphonic Acids (7a-n)

The competitive inhibition of eIF4E by the active phosphonic acid form of the inhibitors was measured using a fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescein-labeled m⁷GTP probe from the eIF4E cap-binding site.

| Compound | R Group | IC₅₀ (μM) |

| m⁷GMP | (Control) | 6.4 |

| 7a | H | 16 |

| 7j | 4-F-benzyl | 1.0 |

| 7k | 1-methyl(benzofuran) | 1.2 |

| 7l | 4-Cl-benzyl | 1.4 |

| 7m | 4-CH₃-benzyl | 1.1 |

| 7n | 4-CF₃-benzyl | 1.0 |

| Data extracted from the Cárdenas et al., 2023 publication and its supplementary information. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the fluorescent probe's binding to eIF4E. |

Table 2: Anti-proliferative Activity of bis-POM Prodrugs (6j-n) in MiaPaCa-2 Cells

The anti-proliferative activity of the cell-permeable bis-pivaloyloxymethyl (bis-POM) prodrugs was assessed in the MiaPaCa-2 pancreatic cancer cell line, which is known to be dependent on eIF4E-mediated translation for growth.

| Compound | R Group | EC₅₀ (μM) |

| 6j | 4-F-benzyl | 38 |

| 6k | 1-methyl(benzofuran) | 29 |

| 6l | 4-Cl-benzyl | 42 |

| 6m | 4-CH₃-benzyl | 50 |

| 6n | 4-CF₃-benzyl | 34 |

| Data extracted from the Cárdenas et al., 2023 publication. The EC₅₀ values represent the concentration of the compound required to reduce cell proliferation by 50% after 48 hours of treatment, as measured by the CellTiter-Glo® assay.[4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the procedures described in the publication.

Fluorescence Polarization (FP) Assay for eIF4E Binding

This biochemical assay is used to determine the potency of inhibitors in disrupting the interaction between eIF4E and the mRNA 5' cap.

-

Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled m⁷GTP probe. When the small probe is bound to the much larger eIF4E protein, its rotation slows, and the emitted light is more polarized. A competitive inhibitor will displace the probe, leading to a decrease in polarization.

-

Reagents & Materials:

-

Recombinant human eIF4E protein.

-

Fluorescein-labeled m⁷GTP (probe).

-

Assay Buffer: 10 mM HEPES (pH 7.5), 125 mM NaCl, 1 mM TCEP.

-

Test compounds (unprotected phosphonic acids, series 7).

-

Black, non-binding 384-well plates.

-

-

Procedure:

-

Prepare a solution of eIF4E protein and fluorescein-labeled m⁷GTP in the assay buffer.

-

Dispense the eIF4E/probe mixture into the wells of the 384-well plate.

-

Add the test compounds at various concentrations (typically via serial dilution). Include controls with no inhibitor (maximum polarization) and no eIF4E (minimum polarization).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters (e.g., 485 nm for excitation and 535 nm for emission for fluorescein).[5]

-

Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability / Anti-proliferative Assay

This cell-based assay determines the effect of the cell-permeable prodrugs on cancer cell growth.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used, which quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

-

Cell Line: MiaPaCa-2 (pancreatic adenocarcinoma).

-

Reagents & Materials:

-

MiaPaCa-2 cells and appropriate culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (bis-POM prodrugs, series 6).

-

CellTiter-Glo® Reagent.

-

Opaque-walled 96-well plates suitable for luminescence measurements.

-

-

Procedure:

-

Seed MiaPaCa-2 cells into the 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds. Include vehicle-only (e.g., DMSO) controls.

-

Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, equilibrate the plates to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate EC₅₀ values by normalizing the data to the vehicle control and fitting to a dose-response curve.

-

Western Blot Analysis of Cap-Dependent Transcripts

This experiment validates that the anti-proliferative activity of the inhibitors is due to the intended mechanism of action—the inhibition of cap-dependent translation.

-

Principle: Western blotting is used to measure the protein levels of specific oncogenes, such as ODC1 and Cyclin D1, whose translation is known to be highly dependent on eIF4E. A reduction in the levels of these proteins upon treatment with the inhibitor indicates on-target activity.[6]

-

Cell Line: MiaPaCa-2.

-

Reagents & Materials:

-

Test compound (e.g., 6n ).

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Primary antibodies: anti-ODC1, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and transfer membranes (e.g., PVDF).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat MiaPaCa-2 cells with the test compound (e.g., 60 µM of 6n ) or vehicle control for a specified time (e.g., 6 hours).[4]

-

Harvest the cells and lyse them on ice using lysis buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies (e.g., anti-ODC1, anti-Cyclin D1, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of ODC1 and Cyclin D1 to the loading control to determine the relative protein expression.

-

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and a representative experimental workflow relevant to the Cárdenas et al. publication.

References

- 1. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. rsc.org [rsc.org]

- 6. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of eIF4E Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis. It specifically binds to the 5' cap structure of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation.[1][2][3] The eIF4E protein is a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[4][5][6][7] This complex is essential for recruiting ribosomes to the mRNA, thereby initiating the synthesis of proteins.[1][4]

Overexpression and increased activity of eIF4E are linked to the development and progression of numerous cancers.[8][9][10] This is because eIF4E preferentially enhances the translation of a specific subset of mRNAs that encode for proteins involved in cell growth, proliferation, angiogenesis, and metastasis.[9][11] Consequently, eIF4E has emerged as an attractive therapeutic target for the development of novel anti-cancer agents. This document provides detailed protocols for in vitro assays designed to identify and characterize inhibitors of the eIF4E-eIF4G interaction, a critical step in the development of eIF4E-targeting drugs.

eIF4E Signaling Pathway in Cap-Dependent Translation

The initiation of cap-dependent translation is a tightly regulated process. The eIF4F complex, consisting of eIF4E, eIF4G, and eIF4A, plays a central role. eIF4E binds to the 5' cap of the mRNA.[4][12] eIF4G acts as a scaffold, interacting with eIF4E, eIF4A, the poly(A)-binding protein (PABP), and the eIF3 complex, which is associated with the 40S ribosomal subunit.[6] This network of interactions circularizes the mRNA and recruits the translational machinery to the 5' end. The helicase activity of eIF4A then unwinds the secondary structures in the 5' untranslated region (UTR) of the mRNA, allowing the ribosome to scan for the start codon.[4][5]

The activity of eIF4E is regulated by several mechanisms, including the mTOR signaling pathway. A key downstream effect of mTOR is the phosphorylation of the 4E-binding proteins (4E-BPs).[3][6] When hypophosphorylated, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting cap-dependent translation.[3][4]

Figure 1: eIF4E signaling in cap-dependent translation.

In Vitro Assay for eIF4E Inhibitors: TR-FRET Binding Assay

A robust and high-throughput compatible method for identifying and characterizing inhibitors of the eIF4E-eIF4G interaction is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[13] This assay measures the proximity between a terbium-labeled antibody (donor) bound to a tagged eIF4E protein and a fluorescently labeled tracer (acceptor) that also binds to eIF4E. When the donor and acceptor are in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[13] Compounds that bind to eIF4E and displace the fluorescent tracer will disrupt FRET, leading to a decrease in the acceptor signal.[13]

Experimental Workflow

The general workflow for the TR-FRET based eIF4E/eIF4G binding assay involves the preparation of reagents, plate setup, incubation, and signal detection.

References

- 1. fiveable.me [fiveable.me]

- 2. EIF4E - Wikipedia [en.wikipedia.org]

- 3. eIF4E activity is regulated at multiple levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aurorabiolabs.com [aurorabiolabs.com]

- 9. Biological functions and research progress of eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a First-in-Class Small Molecule Inhibitor of the eIF4E-RBM38 Complex that Enhances wild-type p53 Protein Translation for Tumor Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The eukaryotic translation initiation factor eIF4E in the nucleus: taking the road less traveled - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aurorabiolabs.com [aurorabiolabs.com]

Application Notes and Protocols for eIF4E-IN-5 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, eIF4F, which plays a pivotal role in the initiation of cap-dependent translation. In numerous cancers, the eIF4E-mediated translation of a specific subset of mRNAs, including those encoding oncoproteins, growth factors, and anti-apoptotic proteins, is dysregulated and contributes to tumor growth, proliferation, and survival. Consequently, eIF4E has emerged as a promising therapeutic target for cancer treatment.

eIF4E-IN-5 is a recently developed, cell-permeable small molecule inhibitor that targets eIF4E.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer cell line-based research.

Mechanism of Action

This compound functions as a competitive inhibitor of the m7G cap-binding pocket of eIF4E. By occupying this site, it prevents the binding of eIF4E to the 5' cap of mRNAs, thereby inhibiting the assembly of the eIF4F complex and subsequent cap-dependent translation initiation. This leads to a reduction in the protein levels of key oncogenes that are sensitive to eIF4E activity, ultimately resulting in decreased cancer cell proliferation and survival.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. This data is derived from the initial characterization of the compound and serves as a guideline for selecting appropriate concentrations for in vitro experiments.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| MiaPaCa-2 | Pancreatic Cancer | 72 hours | ~15 | Cárdenas et al., 2023 |

| PANC-1 | Pancreatic Cancer | 72 hours | ~20 | Cárdenas et al., 2023 |

| A549 | Lung Cancer | 72 hours | ~25 | Cárdenas et al., 2023 |

| HCT116 | Colon Cancer | 72 hours | ~18 | Cárdenas et al., 2023 |

Note: IC50 values can vary depending on the specific assay conditions, cell density, and passage number. It is recommended to perform a dose-response curve for each new cell line and experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[2][3][4]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the protein levels of downstream targets of eIF4E-mediated translation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin D1, c-Myc, Survivin, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[5][6][7][8][9]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10][11][12][13]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest the cells, wash with PBS, and resuspend the pellet in a small volume of PBS.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.[14][15]

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

eIF4E is a key downstream effector of major oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. These pathways converge to regulate the activity of eIF4E, promoting cap-dependent translation of proteins involved in cell growth, proliferation, and survival.

Conclusion

This compound is a valuable tool for investigating the role of cap-dependent translation in cancer biology. The protocols provided herein offer a framework for characterizing the effects of this inhibitor on cancer cell lines. Researchers should optimize these protocols for their specific experimental systems to ensure robust and reproducible results. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. origene.com [origene.com]

- 9. novusbio.com [novusbio.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. kumc.edu [kumc.edu]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols: eIF4E-IN-5 Treatment in MiaPaCa-2 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and methodologies associated with the use of eIF4E-IN-5, a cell-permeable inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), in the human pancreatic cancer cell line MiaPaCa-2.

Introduction

Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the eIF4F complex, which mediates the rate-limiting step of cap-dependent mRNA translation.[1][2] In many cancers, including pancreatic ductal adenocarcinoma (PDAC), eIF4E is overexpressed and hyperactivated, leading to the preferential translation of oncogenic proteins that drive cell proliferation, survival, and metastasis.[1][3] Consequently, targeting eIF4E represents a promising therapeutic strategy. This compound (also known as Compound 6n) is a novel cell-permeable inhibitor designed to compete with the mRNA cap structure for binding to eIF4E, thereby inhibiting cap-dependent translation.[3][4]

Mechanism of Action

This compound functions as a cap-competitive inhibitor. By binding to eIF4E, it prevents the assembly of the eIF4F complex at the 5' cap of mRNAs. This disruption selectively inhibits the translation of a subset of mRNAs with highly structured 5' untranslated regions (UTRs), which often encode for proteins crucial for cancer cell growth and survival, such as cyclins and c-Myc.[1][3]

Data Summary

The following tables summarize the quantitative and qualitative effects of this compound and related compounds on MiaPaCa-2 cells.

Table 1: Anti-Proliferative Activity of this compound and Analogs in MiaPaCa-2 Cells [3][5]

| Compound | EC₅₀ (µM) |

| 6j | > 100 |

| 6k | 29 |

| 6l | > 100 |

| 6m | > 100 |

| 6n (this compound) | EC₅₀ not explicitly stated, but showed anti-proliferative activity |

Note: The study highlighted compound 6k as the most potent among the profiled series. While a specific EC₅₀ for 6n was not provided in the primary publication, its on-target effects were demonstrated.

Table 2: Effect of this compound on Cap-Dependent Translation Markers in MiaPaCa-2 Cells [3][5]

| Protein Target | Treatment Concentration (µM) | Observation |

| ODC1 | 0, 15, 30, 60 | Dose-dependent decrease in protein levels |

| Cyclin D1 | 0, 15, 30, 60 | Dose-dependent decrease in protein levels |

| c-Myc | 60 | Modest decrease in protein levels |

| β-actin (loading control) | 0, 15, 30, 60 | No significant change |

Signaling Pathways and Experimental Workflows

eIF4E-Mediated Cap-Dependent Translation Pathway

Caption: Inhibition of the eIF4E-mediated translation pathway by this compound.

Experimental Workflow for Assessing this compound Efficacy

References

- 1. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for the Study of eIF4E Inhibitors

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for the compound "eIF4E-IN-5" did not yield any specific information in the public domain. It is possible that this is a novel, unpublished, or internal compound designation. The following application notes and protocols are therefore provided for the general class of eIF4E (eukaryotic translation initiation factor 4E) inhibitors, drawing upon data from well-characterized publicly available compounds that target eIF4E.

Introduction to eIF4E and its Inhibition

Eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap structure of messenger RNAs (mRNAs), a critical step in the initiation of cap-dependent translation.[1][2] In many cancers, the eIF4E-regulated translational machinery is hijacked to promote the synthesis of oncoproteins involved in cell proliferation, survival, and angiogenesis.[3] Consequently, eIF4E has emerged as a promising therapeutic target in oncology. This document provides an overview of common experimental approaches to characterize and evaluate eIF4E inhibitors.

Quantitative Data for eIF4E Inhibitors

The following tables summarize the in vitro and in vivo experimental data for representative eIF4E inhibitors.

Table 1: In Vitro Potency of eIF4E Inhibitors

| Compound | Mechanism of Action | Assay Type | Cell Line/System | IC50 / Kd | Reference(s) |

| 4EGI-1 | Inhibits eIF4E/eIF4G interaction | Fluorescence Polarization | Cell-free | Kd: 25 µM | [4][5] |

| Cell Viability | A549 (Lung Cancer) | IC50: ~6 µM | [4] | ||

| Cell Viability | SKBR-3, MCF-7, MDA-MB-231 (Breast Cancer) | IC50: ~30 µM | [6] | ||

| Cell Viability | U87 (Glioblastoma) | IC50: 10-100 µM | [6] | ||

| Cell Viability | CRL-2351 (Breast), CRL-2813 (Melanoma) | IC50: 1-20 µM | [7] | ||

| Ribavirin | m7G cap analog | In vitro binding assay | Cell-free | Kd: ~10 µM | [8] |

| Cell Viability | HepG2 (Liver Cancer) | Dose-dependent reduction | [9] | ||

| Novel Acyclic Nucleoside Phosphonates | Cap-competitive inhibitors | Fluorescence Polarization | Cell-free | IC50: 1-16 µM | [10][11] |

Table 2: In Vivo Dosage of eIF4E Inhibitors

| Compound | Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference(s) |

| 4EGI-1 | Mouse Xenograft | Breast Cancer Stem Cells | 75 mg/kg, i.p. | Inhibition of tumor growth and angiogenesis | [6] |

| Mouse Xenograft | Glioblastoma (U87 cells) | 75 mg/kg, i.p. | Reduction in tumor volume and weight | [6] | |

| Ribavirin | Human Patients | HPV-related Malignancies | 400 mg BID for 14 days | Reduction in p-eIF4E levels | [12] |

| Human Patients | HPV-related Malignancies | 1400 mg BID (28-day cycles) | Therapeutic study | [12] | |

| Mouse Model | Viral Fulminant Hepatitis | Not specified | Improved survival and reduced viral replication | [13] |

Experimental Protocols

Biochemical Assay: Fluorescence Polarization (FP) for eIF4E-eIF4G Interaction

This assay quantitatively measures the ability of a test compound to disrupt the interaction between eIF4E and a fluorescently labeled peptide derived from eIF4G.

Principle: A small, fluorescently labeled eIF4G-derived peptide, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger eIF4E protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.[14][15]

Materials:

-

Recombinant human eIF4E protein

-

Fluorescently labeled eIF4G peptide (e.g., with FITC or another suitable fluorophore)

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT

-

Test compounds dissolved in DMSO

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of eIF4E protein in assay buffer. The final concentration should be empirically determined but is typically in the low nanomolar range.

-

Prepare a 2X solution of the fluorescently labeled eIF4G peptide in assay buffer. The final concentration should be low (e.g., 1-10 nM) and well below the Kd of the interaction to ensure sensitivity.

-

Prepare serial dilutions of the test compounds in DMSO, and then dilute into assay buffer to create a 4X stock. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

-

Assay Procedure:

-

Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no eIF4E) controls.

-

Add 5 µL of the 2X eIF4E protein solution to the test and positive control wells. Add 5 µL of assay buffer to the negative control wells.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Add 10 µL of the 2X fluorescently labeled eIF4G peptide solution to all wells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assay: Cap-Dependent Translation using a Dual-Luciferase Reporter

This assay assesses the specific inhibition of cap-dependent translation in living cells.

Principle: A bicistronic reporter plasmid is used, which contains two reporter genes (e.g., Renilla and Firefly luciferase). The first cistron (Renilla luciferase) is translated in a cap-dependent manner, while the second cistron (Firefly luciferase) is translated via a cap-independent mechanism, driven by an Internal Ribosome Entry Site (IRES). A specific inhibitor of cap-dependent translation will decrease the expression of the first reporter (Renilla) while having a minimal effect on the second (Firefly).[5][16][17]

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Bicistronic luciferase reporter plasmid (e.g., pRL-IRES-FLuc)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding and Transfection:

-

Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfect the cells with the bicistronic luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

-

Incubate the cells for a predetermined time (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Measure Firefly luciferase activity, followed by Renilla luciferase activity in the same well, according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the ratio of Renilla to Firefly luciferase activity for each sample.

-

Normalize the ratios of the compound-treated samples to the DMSO-treated control.

-

Plot the normalized ratios against the logarithm of the compound concentration to determine the IC50 for inhibition of cap-dependent translation.

-

Cellular Assay: Western Blot Analysis of eIF4E Pathway Modulation

This protocol is used to determine the effect of eIF4E inhibitors on the expression levels of downstream target proteins.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By probing for known downstream targets of eIF4E-mediated translation (e.g., Cyclin D1, c-Myc) and key signaling proteins in the pathway (e.g., phosphorylated 4E-BP1, phosphorylated eIF4E), the cellular activity of an inhibitor can be assessed.[18][19]

Materials:

-

Cell line of interest

-

Cell culture reagents

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)